

A Comparative Spectroscopic Guide to Methyl 2-amino-5-iodobenzoate and Its Analogs

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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

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A detailed analysis of ^1H and ^{13}C NMR spectral data for **Methyl 2-amino-5-iodobenzoate** is presented, alongside a comparison with its non-iodinated and bromo-substituted analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the spectroscopic characterization of this important chemical entity.

This guide offers a thorough examination of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of **Methyl 2-amino-5-iodobenzoate**. While experimental data for the target compound is not readily available in publicly accessible databases, this report provides a detailed comparative analysis based on the closely related structures: Methyl 2-aminobenzoate and Methyl 2-amino-5-bromobenzoate. The presented data, experimental protocols, and structural visualizations aim to facilitate the identification and characterization of these compounds in a research and development setting.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR spectral data for Methyl 2-aminobenzoate and Methyl 2-amino-5-bromobenzoate. The data for **Methyl 2-amino-5-iodobenzoate** is predicted based on established substituent effects, providing a valuable reference for experimental verification.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	-NH ₂ (ppm)	-OCH ₃ (ppm)
Methyl 2-aminobenzoate[1]	CDCl ₃	6.66 (d, 8.4)	7.25 (t, 7.8)	6.63 (t, 7.5)	7.85 (dd, 8.0, 1.6)	5.71 (br s)	3.84 (s)
Methyl 2-amino-5-bromobenzoate[2]	CDCl ₃	6.64 (d, 8.8)	7.19 (dd, 8.8, 2.4)	-	7.78 (d, 2.4)	5.61 (br s)	3.86 (s)
Methyl 2-amino-5-iodobenzoate (Predicted)	CDCl ₃	~6.55 (d)	~7.35 (dd)	-	~7.95 (d)	~5.6 (br s)	~3.85 (s)

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	C-1 (ppm)	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	C=O (ppm)	-OCH ₃ (ppm)
Methyl 2-amino benzoate[1]	CDCl ₃	110.7	150.5	116.2	134.1	116.7	131.2	168.6	51.5
Methyl 2-amino-5-bromo benzoate[2]	CDCl ₃	111.4	148.8	119.3	137.2	109.5	125.1	168.1	51.8
Methyl 2-amino-5-iodobenzoate (Predicted)	CDCl ₃	~112	~149	~120	~142	~85	~130	~168	~52

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic esters is provided below.

Sample Preparation:

- Accurately weigh 10-20 mg of the sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

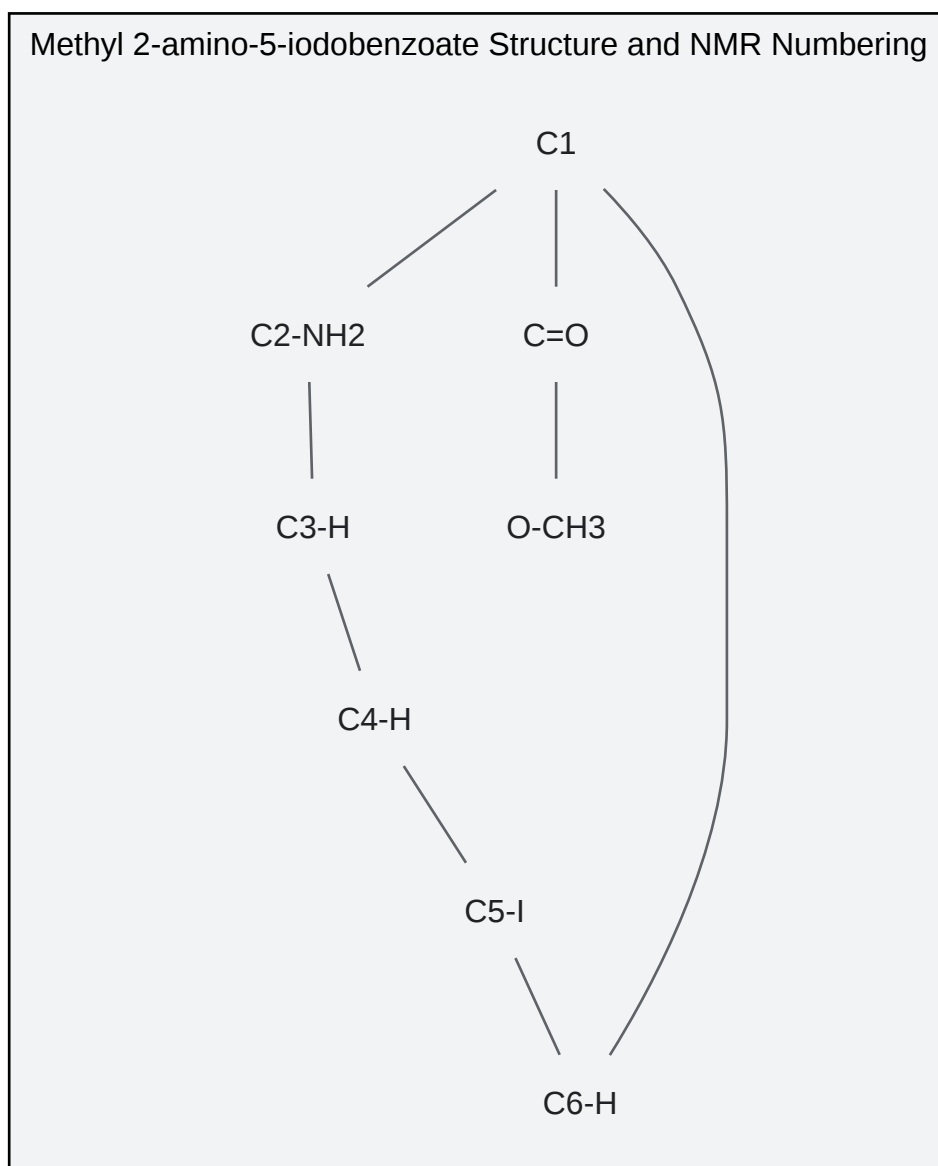
- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) or the solvent residual peak.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Structural Visualization and NMR Correlation

The following diagram illustrates the chemical structure of **Methyl 2-amino-5-iodobenzoate** and highlights the key proton and carbon atom numbering for NMR assignment.

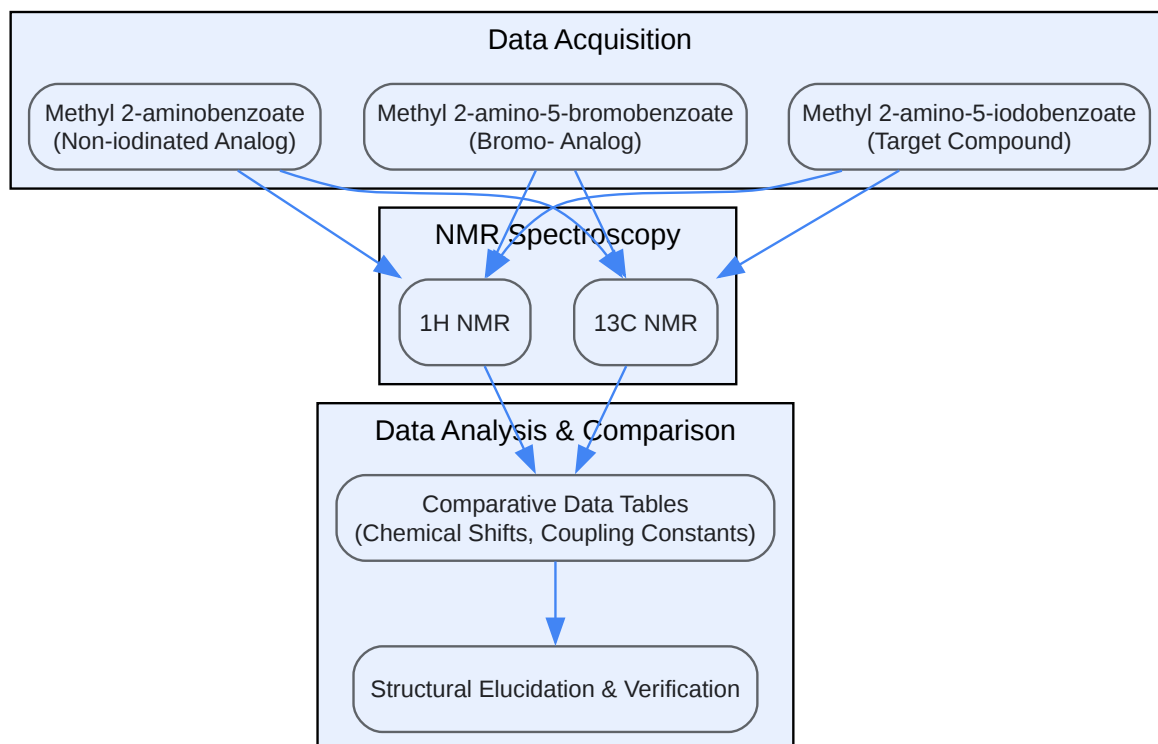
Methyl 2-amino-5-iodobenzoate Structure and NMR Numbering



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Caption: Chemical structure of **Methyl 2-amino-5-iodobenzoate** with atom numbering for NMR analysis.

The visualization below illustrates the logical workflow for the analysis and comparison of the NMR data presented in this guide.



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Caption: Workflow for comparative NMR analysis of **Methyl 2-amino-5-iodobenzoate** and its analogs.

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